molecular formula C17H23FN2O3 B2913745 Methyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate CAS No. 1797615-03-2

Methyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate

Cat. No.: B2913745
CAS No.: 1797615-03-2
M. Wt: 322.38
InChI Key: LABZJPVJCXZPTO-UHFFFAOYSA-N
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Description

Methyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H23FN2O3 and its molecular weight is 322.38. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[[3-(2-fluorophenyl)propanoylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c1-23-17(22)20-10-8-13(9-11-20)12-19-16(21)7-6-14-4-2-3-5-15(14)18/h2-5,13H,6-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABZJPVJCXZPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)CCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate, identified by CAS number 1797615-03-2, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C17H23FN2O3C_{17}H_{23}FN_{2}O_{3}, with a molecular weight of 322.4 g/mol. The compound features a piperidine ring substituted with a fluorophenyl group and an amide linkage, which is critical for its biological interactions.

1. Antimicrobial Activity

Research indicates that compounds with piperidine structures often exhibit antimicrobial properties. The presence of electron-withdrawing groups, such as fluorine, can enhance the activity against various bacterial strains. A study highlighted that similar piperidine derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Compound TypeBacterial StrainMIC (mg/mL)
Piperidine DerivativeStaphylococcus aureus0.0039
Piperidine DerivativeEscherichia coli0.025

2. Neurological Activity

Piperidine derivatives have been explored for their neuropharmacological effects, particularly in the context of pain management and migraine treatment. For instance, compounds structurally similar to this compound have shown promise in activating serotonin receptors, which are crucial in migraine therapy .

3. Case Studies and Clinical Applications

A notable case study examined the efficacy of piperidine derivatives in treating chronic pain conditions. The study found that these compounds could modulate pain pathways effectively, potentially offering new avenues for pain relief without the adverse effects associated with traditional opioids.

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Modulation : Interaction with serotonin receptors (5-HT1F), which plays a role in vasoconstriction and pain modulation.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or function due to structural similarities with known antibacterial agents.

Research Findings

Recent studies have focused on optimizing the synthesis of piperidine derivatives to enhance their biological activity while reducing toxicity. High-performance liquid chromatography (HPLC) analyses have confirmed the purity and stability of synthesized compounds, ensuring their suitability for further pharmacological studies .

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